2-[(2-Furylmethyl)amino]isonicotinic acid
Overview
Description
2-[(2-Furylmethyl)amino]isonicotinic acid is a chemical compound with the molecular formula C₁₁H₁₀N₂O₃. It is known for its unique structure, which includes a furan ring and an isonicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Furylmethyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 2-furylmethylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Furylmethyl)amino]isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group in the isonicotinic acid moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Furylmethyl)amino]isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)amino]isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(2-Furylmethyl)amino]isonicotinic acid can be compared with other similar compounds such as:
Isonicotinic acid: Shares the isonicotinic acid moiety but lacks the furan ring.
2-Aminoisonicotinic acid: Contains an amino group instead of the furylmethylamino group.
Furan-2-carboxylic acid: Contains the furan ring but lacks the isonicotinic acid moiety
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
2-[(2-Furylmethyl)amino]isonicotinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound consists of an isonicotinic acid moiety linked to a furylmethyl amino group. Its structure can be depicted as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound showed notable inhibitory effects. For instance, it was tested against Escherichia coli and Staphylococcus aureus, with results indicating a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as an antibacterial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 50 |
Cytotoxicity and Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 30 µM, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest at the G1 phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, which may lead to oxidative stress and subsequent cell death .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various derivatives of isonicotinic acid, including this compound. The results confirmed its effectiveness against both gram-positive and gram-negative bacteria, with the furylmethyl substitution enhancing its activity compared to other derivatives .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of the compound, researchers found that treatment with this compound led to significant reductions in cell viability in MCF-7 cells. The study suggested that further exploration into its mechanisms could reveal new therapeutic strategies for breast cancer treatment .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)8-3-4-12-10(6-8)13-7-9-2-1-5-16-9/h1-6H,7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOUBMGRYFFCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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